![molecular formula C8H6N2O3S B2703236 Methyl 4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate CAS No. 86762-08-5](/img/structure/B2703236.png)

Methyl 4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

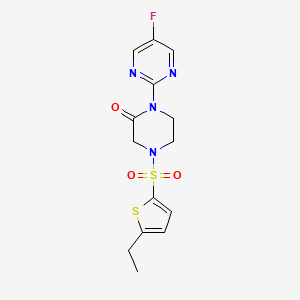

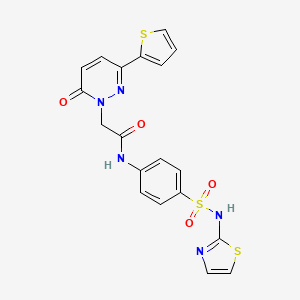

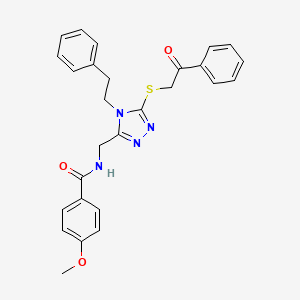

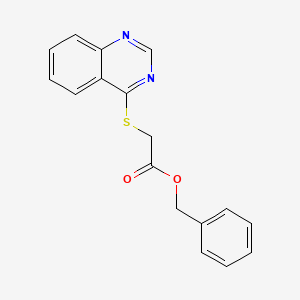

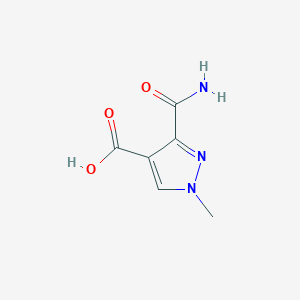

“Methyl 4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate” is a chemical compound with the CAS Number: 86762-08-5 . It has a molecular weight of 210.21 .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidines and their condensed analogs often involves [3+3], [4+2], [5+1] cyclization processes or domino reactions . The Dimroth rearrangement, which involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure, is also used in the synthesis of condensed pyrimidines .Chemical Reactions Analysis

The Dimroth rearrangement is a common reaction involving thieno[2,3-d]pyrimidines. This rearrangement can be subdivided into two types: relocation of heteroatoms within the rings of condensed systems (Type I) and migration of exo- and endocyclic heteroatoms in heterocyclic systems (Type II) .Physical And Chemical Properties Analysis

“Methyl 4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate” has a molecular weight of 210.21 . More detailed physical and chemical properties such as melting point, boiling point, and density could not be found in the search results.Scientific Research Applications

- Researchers have explored Methyl 4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate derivatives as potential antitumor agents. For instance, a recent study synthesized novel thieno[3,2-d]pyrimidine derivatives as EZH2 inhibitors, demonstrating promising antiproliferative activity against cancer cell lines such as SU-DHL-6, WSU-DLCL-2, K562, H358, and H1703 . Compound 12e exhibited remarkable antitumor activity and low toxicity against HEK293T cells.

- Additionally, modifications of the compound’s structure have been investigated to enhance its antitumor effects. Piperidine-2,6-dione and benzyl-linked morpholine were found to improve antitumor activity .

- Researchers have designed and synthesized a series of 4-amino-thieno[2,3-d]pyrimidines as activators of P-gp-mediated daunorubicin transport. These compounds were evaluated for their cytotoxicity and antiproliferative activity .

- Piritrexim, a related compound, inhibited DHFR and demonstrated good antitumor effects in a carcinosarcoma rat model .

- Preliminary SAR studies have revealed insights into the compound’s structure. For example, piperidine-2,6-dione was identified as a suitable moiety for P1, while benzyl-linked morpholine was beneficial for P5, both contributing to improved antitumor activities .

- Researchers have correlated cytotoxic activity results with specific structural features of Methyl 4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate derivatives. Understanding these relationships can guide further optimization and evaluation of new EZH2 inhibitors .

- Compound 12e significantly affected lymphoma cell morphology and induced apoptosis in SU-DHL-6 cells in a concentration-dependent manner. It also inhibited cell migration, suggesting potential therapeutic applications .

Antitumor Agents

P-glycoprotein (P-gp) Mediated Transport Activators

Dihydrofolate Reductase (DHFR) Inhibition

Structure-Activity Relationship (SAR) Studies

Cytotoxic Activity and Structural Features

Lymphoma Cell Morphology and Apoptosis Induction

Mechanism of Action

The exact mechanism of action would depend on the specific structure and functional groups present in the compound. It’s also important to note that the efficacy and stability of such compounds can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335, and precautionary statements such as P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 . These indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.

properties

IUPAC Name |

methyl 4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3S/c1-13-8(12)5-2-4-6(11)9-3-10-7(4)14-5/h2-3H,1H3,(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEVXTWOIKCSULQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(S1)N=CNC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-4-phenylbutanamide](/img/structure/B2703159.png)

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2703165.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamide](/img/structure/B2703168.png)